1-Bromo-3-methylbut-3-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7BrO |
|---|---|
Molecular Weight |
163.01 g/mol |
IUPAC Name |
1-bromo-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C5H7BrO/c1-4(2)5(7)3-6/h1,3H2,2H3 |
InChI Key |
ZGRDMRWQBMLEOG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)CBr |
Canonical SMILES |
CC(=C)C(=O)CBr |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 Bromo 3 Methylbut 3 En 2 One
Stereocontrolled Bromination of Precursor Ketones or Enolates
The synthesis of 1-Bromo-3-methylbut-3-en-2-one originates from its precursor, 3-methylbut-3-en-2-one, also known as methyl isopropenyl ketone. This precursor is an α,β-unsaturated ketone. The target compound is formed by the substitution of a bromine atom for a hydrogen atom on the α-carbon (the carbon adjacent to the carbonyl group).
For many bromination reactions, stereocontrol is a critical factor, particularly when the α-carbon is a stereocenter. However, in the case of this compound, the α-carbon is part of a methyl group. Bromination of this methyl group results in a -CH2Br group, which is not a chiral center. Therefore, the primary challenge in this synthesis is not stereocontrol but rather regioselectivity—ensuring the bromine is introduced at the correct position.
Regioselective α-Bromination Methods for Enones
The regioselectivity of halogenation in unsymmetrical ketones is a well-studied area of organic chemistry. wikipedia.org Reactions can be directed to either the more or less substituted α-carbon by carefully choosing the reaction conditions (acidic vs. basic) to favor either the thermodynamic or kinetic enol or enolate. stackexchange.com
However, the structure of the precursor 3-methylbut-3-en-2-one simplifies the issue of regioselectivity. It possesses only one set of enolizable α-protons on the methyl group. The other adjacent carbon, the α'-position, is part of the carbon-carbon double bond and has no protons. Consequently, bromination via an enol or enolate intermediate will selectively occur at the α-methyl group.
Several reagents and methods have been developed for the α-bromination of enones.
Pyridine hydrobromide perbromide (PHPB), a solid, stable complex of pyridine, hydrogen bromide, and bromine, serves as a convenient and safer alternative to elemental bromine for small-scale brominations. lookchem.com It is known to be an effective reagent for the α-bromination of ketones. cymitquimica.comcymitquimica.com The reaction typically proceeds under mild conditions and offers good yields. sioc-journal.cn
The mechanism for acid-catalyzed bromination, which is relevant here, involves the formation of an enol intermediate. The enol then acts as a nucleophile, attacking the electrophilic bromine supplied by the PHPB. masterorganicchemistry.comyoutube.com For acyclic enones, the reaction may require elevated temperatures to proceed efficiently. sioc-journal.cn While specific studies on the bromination of 3-methylbut-3-en-2-one with PHPB are not extensively detailed, the general applicability of this reagent to enones suggests it is a viable method. Research on β-substituted enones has shown that PHPB can achieve α-bromination in yields often exceeding 80%. sioc-journal.cnresearchgate.net
Table 1: Examples of Pyridine Hydrobromide Perbromide (PHPB) Mediated α-Bromination of Ketones
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-chloroacetophenone | 4-chloro-α-bromo-acetophenone | 85 | [No specific citation available in search results] |
| Cyclic enones (general) | α-bromo cyclic enones | >80 | sioc-journal.cn |
Selenium Dioxide-Mediated Bromination with N-Bromosuccinimide
A method employing N-Bromosuccinimide (NBS) as the brominating agent, mediated by selenium dioxide (SeO₂) in the presence of p-toluenesulfonic acid (PTSA), has been developed for the efficient synthesis of brominated α,β-unsaturated ketones. acs.orgnih.govnih.gov However, this method is specifically designed to achieve α'-bromination (bromination on the carbon of the double bond that is adjacent to the carbonyl group) rather than α-bromination. acs.org
The proposed mechanism involves the reaction of the enol form with SeO₂ to form an organoselenium intermediate. This intermediate then undergoes an electrophilic attack by the bromonium ion generated from NBS. nih.gov While this is a powerful method for certain bromoenones, it is not suitable for the synthesis of this compound, as it would target the wrong position. The precursor, 3-methylbut-3-en-2-one, lacks protons at the α'-position, making this reaction pathway inapplicable.
Electrochemical methods offer a green and sustainable alternative for halogenation reactions, as they can generate the reactive halogen species in situ from stable halide sources, avoiding the need for hazardous chemical oxidants. mdpi.com Electrochemical bromination has been successfully applied to α,β-unsaturated ketones. rsc.org
Similar to the selenium dioxide-mediated method, reported electrochemical procedures for enones primarily achieve regioselective α'-bromination. acs.orgrsc.org The system often involves the electrolysis of a solution containing the enone substrate, a bromide source like copper(I) bromide (CuBr), and supporting electrolytes in a solvent such as acetonitrile. rsc.org While these methods are innovative, they are designed for α'-functionalization and would not yield the desired this compound.
Consideration of α'-Bromination Pathways in Unsymmetrical Ketones
In unsymmetrical ketones, the formation of either the α- or α'-bromo product is determined by which enol or enolate intermediate is formed and reacts.
Under acidic conditions (Thermodynamic Control): The reaction is typically reversible, leading to the formation of the more thermodynamically stable enol. This is generally the enol with the more substituted double bond. Halogenation then occurs on the more substituted α-carbon. wikipedia.orgstackexchange.com
Under basic conditions (Kinetic Control): The rate-determining step is the removal of a proton by the base. The most acidic proton is removed fastest, which is usually at the least sterically hindered α-carbon. This leads to the formation of the kinetic enolate and subsequent halogenation at the less substituted position. wikipedia.orgstackexchange.com
For the precursor 3-methylbut-3-en-2-one, this competition between α and α' pathways is not a factor. The α'-position is a vinylic carbon with no hydrogen atoms, preventing enolization at that site. Therefore, any enol- or enolate-mediated bromination will exclusively occur at the α-methyl group.
Routes Involving Rearrangements or Functional Group Interconversions
Besides direct bromination of the precursor ketone, this compound could potentially be synthesized through pathways involving molecular rearrangements or the interconversion of functional groups.
One relevant rearrangement is the allylic rearrangement. For instance, the reaction of 2-methylbut-3-en-2-ol with hydrobromic acid (HBr) proceeds through an SN1 mechanism. stackexchange.com Protonation of the alcohol creates a good leaving group (water), which departs to form a tertiary allylic carbocation. This carbocation has a resonance structure where the positive charge is on the primary carbon. Nucleophilic attack by the bromide ion at this primary position leads to an allylic shift, forming 1-bromo-3-methylbut-2-ene, an isomer of the desired product's precursor. stackexchange.com While this specific reaction does not yield the target compound, it demonstrates the principle of allylic rearrangements that can occur in related systems.
A more direct approach using functional group interconversion can be envisioned based on the synthesis of the similar compound, 1-bromo-3-buten-2-one. researchgate.net This synthesis involves a multi-step sequence:
Protection: The ketone is first protected as an acetal.
Bromination/Elimination: A series of bromination and dehydrobromination steps are performed to construct the desired bromo-vinyl structure.
Deprotection: The acetal is hydrolyzed to reveal the ketone functional group, yielding the final α-bromo enone.
An analogous synthetic route could be adapted for this compound, starting from a suitable protected form of 3-methylbut-3-en-2-one.
Table 2: Summary of Synthetic Strategies
| Strategy | Reagent/Method | Target Position | Applicability to Target Compound | Reference |
|---|---|---|---|---|
| Direct α-Bromination | Pyridine Hydrobromide Perbromide (PHPB) | α | Applicable | sioc-journal.cn |
| Mediated α'-Bromination | SeO₂ / NBS / PTSA | α' | Not Applicable | acs.orgnih.gov |
| Electrochemical α'-Bromination | Electrolysis with CuBr | α' | Not Applicable | rsc.org |
Transformations from Related Unsaturated Alcohols or Halides
While direct methods for the synthesis of this compound from unsaturated alcohols or halides are not readily found in the surveyed literature, general principles of organic synthesis allow for postulation of potential pathways. A plausible approach could involve the oxidation of a corresponding unsaturated bromohydrin, such as 1-bromo-3-methylbut-3-en-2-ol.
A synthetic route to a related compound, 1-bromo-3-methylbut-2-ene, has been described starting from 2-methylbut-3-en-2-ol and hydrobromic acid. This reaction proceeds via protonation of the alcohol, forming a good leaving group (water), which departs to generate a tertiary carbocation. A subsequent attack by the bromide ion can occur at either the tertiary or the primary carbon, with the latter being favored under certain conditions to yield the desired product after rearrangement. stackexchange.com The conversion of this allylic bromide to the target α-bromo ketone would require further synthetic steps, which are not detailed in the available literature.
Another potential precursor could be 3-methyl-3-buten-2-ol. The transformation of this alcohol to the target compound would likely involve a bromination and an oxidation step. However, specific reagents and conditions for this transformation are not documented.
Synthesis via Gold/Molybdenum Bimetallic Catalysis from Propargylic Alcohols
There is no specific information available in the searched literature regarding the synthesis of this compound using gold/molybdenum bimetallic catalysis from propargylic alcohols. This catalytic system is known for promoting various organic transformations, but its application to the synthesis of this particular α-bromo unsaturated ketone has not been reported.
Derivations from Dioxolane Intermediates
A well-documented strategy for the synthesis of the related compound, 1-bromo-3-buten-2-one, involves the use of a dioxolane intermediate to protect the ketone functionality. tandfonline.comtandfonline.comresearchgate.net This multi-step synthesis provides a potential blueprint for the synthesis of this compound.
The synthesis of 1-bromo-3-buten-2-one commences with the protection of 2-butanone as 2-ethyl-2-methyl-1,3-dioxolane. tandfonline.comresearchgate.net This acetal is then subjected to bromination with elemental bromine in dichloromethane to yield 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane with a high yield (98%). researchgate.net Subsequent dehydrobromination of this dibromoacetal with potassium tert-butoxide in tetrahydrofuran affords 2-bromomethyl-2-vinyl-1,3-dioxolane in excellent yields (84–93%). researchgate.net The final step involves the deprotection of the ketone, which can be achieved through formolysis or acid hydrolysis under microwave activation, to give 1-bromo-3-buten-2-one. researchgate.net
A similar approach could theoretically be applied to synthesize this compound, starting from 3-methyl-3-buten-2-one. The ketone would first be protected as a dioxolane, followed by a sequence of bromination and elimination reactions to introduce the bromine at the α-position. The final deprotection step would then yield the target compound. However, it is important to note that this is a hypothetical pathway, and the specific reaction conditions and yields would need to be experimentally determined.
Table 1: Synthesis of 1-bromo-3-buten-2-one via a Dioxolane Intermediate researchgate.net
| Step | Reactant | Reagents and Conditions | Product | Yield |
| 1 | 2-ethyl-2-methyl-1,3-dioxolane | Bromine, Dichloromethane | 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane | 98% |
| 2 | 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane | Potassium tert-butoxide, Tetrahydrofuran | 2-bromomethyl-2-vinyl-1,3-dioxolane | 84-93% |
| 3 | 2-bromomethyl-2-vinyl-1,3-dioxolane | Formolysis or Acid Hydrolysis (Microwave) | 1-bromo-3-buten-2-one | 75-94% |
Catalytic Approaches to Selective Formation
Information regarding catalytic approaches for the selective formation of this compound is not available in the existing literature. Research in this area is needed to develop efficient and selective catalytic methods for the synthesis of this and related α-bromo unsaturated ketones.
Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways of 1 Bromo 3 Methylbut 3 En 2 One
Reactions at the α-Brominated Carbon (C1)
The carbon atom bonded to the bromine (C1) is highly electrophilic due to the inductive effect of the adjacent carbonyl group and the bromine atom itself. This renders it susceptible to attack by various nucleophiles and enables its participation in cross-coupling and organometallic reactions.
The α-bromo ketone moiety is a classic electrophile for nucleophilic substitution reactions. Nucleophiles can attack the C1 carbon, displacing the bromide ion. These reactions are crucial for introducing a wide variety of functional groups at the α-position of the ketone. Given the structure of 1-Bromo-3-methylbut-3-en-2-one, both SN2 and SN2' (conjugate addition-elimination) mechanisms are conceivable, although direct displacement at the α-carbon is common for α-haloketones.
The general mechanism for a direct SN2 displacement is as follows:
A nucleophile (Nu-) attacks the electrophilic α-carbon (C1).
Simultaneously, the carbon-bromine bond breaks, and the bromide ion (Br-) departs as the leaving group.
This process allows for the formation of a new carbon-nucleophile bond, leading to a variety of α-substituted ketone derivatives. The reactivity of α-haloketones towards nucleophiles makes them valuable intermediates for synthesizing biologically active heterocyclic compounds and other complex molecules libretexts.org.
The C-Br bond at the α-position can participate in palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon bonds. α-Haloenones are recognized as important building blocks for these transformations sioc-journal.cn.
Suzuki-Miyaura Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid, using a palladium catalyst and a base wikipedia.orglibretexts.org. For this compound, this reaction would form a new C-C bond at the C1 position. The catalytic cycle generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the α-bromo enone, forming a palladium(II) intermediate.
Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product libretexts.orgorganic-chemistry.org.
This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls wikipedia.org.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base wikipedia.orgorganic-chemistry.org. The C(sp2)-Br bond of an α-bromo enone can react with a terminal alkyne to produce an α-alkynyl α,β-unsaturated ketone. The mechanism involves two interconnected catalytic cycles:
Palladium Cycle: Similar to the Suzuki reaction, it begins with oxidative addition of the α-bromo enone to the Pd(0) catalyst.
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. The cycle concludes with reductive elimination from the palladium complex to yield the coupled product and regenerate the Pd(0) catalyst libretexts.org.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to create a substituted alkene wikipedia.org. While typically used for aryl and vinyl halides, the C-Br bond in α-bromo enones can also serve as the electrophile. The mechanism involves:
Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond.
Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a new double bond and a palladium-hydride species.
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species libretexts.orgnih.gov.
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Bond Formed |
|---|---|---|---|---|
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, NaOH | C(sp²) - C(sp²/sp³) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | NEt₃, Piperidine | C(sp²) - C(sp) |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | NEt₃, K₂CO₃ | C(sp²) - C(sp²) |
The carbon-bromine bond can be converted into a carbon-metal bond, creating a nucleophilic carbon center. This transformation is fundamental to reagents like Grignard and organolithium compounds.
Grignard Reagents: The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ether solvent wikipedia.orgmasterorganicchemistry.com. The magnesium atom inserts into the carbon-halogen bond.
Reaction: R-Br + Mg → R-MgBr
For this compound, this reaction would be challenging due to the presence of the electrophilic carbonyl group, which can react with the newly formed Grignard reagent. Such reactions typically require protecting the carbonyl group or using special conditions like highly reactive Rieke magnesium at low temperatures to favor the formation of the organometallic reagent over intermolecular side reactions. The resulting Grignard reagent would be a potent nucleophile and a strong base mnstate.edu.
Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting an organic halide with lithium metal wikipedia.orglibretexts.org. This reaction proceeds via reduction of the alkyl halide.
Reaction: R-Br + 2Li → R-Li + LiBr
Like Grignard reagents, organolithium reagents are powerful nucleophiles and strong bases wikipedia.orglibretexts.org. Their formation from this compound would face similar challenges due to the reactive carbonyl moiety. Another method, lithium-halogen exchange, where an existing organolithium reagent (like t-BuLi) is used to swap the halogen, is often faster and can be performed at very low temperatures, potentially mitigating side reactions wikipedia.org.
Reactivity at the α,β-Unsaturated Carbonyl System (C2=O, C3=C4)
The conjugated system consisting of the carbonyl group (C2=O) and the alkene (C3=C4) is a distinct reactive site. The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon (C3) electrophilic and the double bond itself susceptible to electrophilic attack.
The C3=C4 double bond can undergo electrophilic addition reactions, where an electrophile adds across the π-bond. The presence of the carbonyl group influences the regioselectivity of this addition.
The addition of a hydrogen halide like hydrogen bromide (HBr) to an alkene is a classic electrophilic addition reaction masterorganicchemistry.com. The mechanism proceeds in two main steps:
Protonation of the Alkene: The π-electrons of the C3=C4 double bond act as a nucleophile, attacking the electrophilic proton of HBr. This breaks the π-bond and forms a new C-H bond, generating a carbocation intermediate and a bromide ion (Br-) libretexts.org.
Nucleophilic Attack: The bromide ion acts as a nucleophile and attacks the electron-deficient carbocation, forming the final alkyl halide product libretexts.org.
Regioselectivity: The regiochemical outcome of the addition is governed by the stability of the carbocation intermediate. According to Markovnikov's rule, the proton will add to the carbon atom of the double bond that already bears more hydrogen atoms, leading to the formation of the more stable (more substituted) carbocation askfilo.com.
Hydrohalogenation Mechanisms (e.g., HBr addition).
Nucleophilic Additions to the Carbonyl Group (C2)
The carbonyl carbon is an electrophilic center that readily undergoes nucleophilic addition, often referred to as 1,2-addition masterorganicchemistry.comacademie-sciences.fr. In this compound, the electrophilicity of the C2 carbonyl carbon is significantly enhanced by the strong electron-withdrawing inductive effect of the adjacent bromomethyl group.
This reaction is favored by "hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi). The addition of such a nucleophile results in the formation of a tetrahedral alkoxide intermediate, which upon acidic workup yields a tertiary alcohol.
Table 2: Examples of 1,2-Nucleophilic Addition
| Nucleophile | Reagent Example | Predicted Product (after workup) |
| Hydride | NaBH₄, LiAlH₄ | 1-Bromo-3-methylbut-3-en-2-ol |
| Alkyl Group | CH₃MgBr, CH₃Li | 1-Bromo-2,3-dimethylbut-3-en-2-ol |
| Cyanide | NaCN, H⁺ | 1-Bromo-2-hydroxy-2,3-dimethylbut-3-enenitrile |
Conjugate Additions (1,4-Addition) to the Enone System
The conjugated system allows for nucleophilic attack not only at the carbonyl carbon (1,2-addition) but also at the β-carbon (C4) libretexts.org. This is known as conjugate addition or 1,4-addition (Michael addition). The reaction proceeds via a resonance-stabilized enolate intermediate.
Conjugate addition is typically favored by "soft" nucleophiles, which have a more diffuse charge and are more polarizable. Classic examples include Gilman reagents (lithium dialkylcuprates), thiols, and stabilized carbanions.
The bromine atom at the C1 position exerts a powerful electron-withdrawing inductive effect. This effect propagates through the sigma bonds to the carbonyl carbon (C2), increasing its partial positive charge and making it a harder electrophilic center cdnsciencepub.com.
This electronic perturbation influences the competition between 1,2- and 1,4-addition. By increasing the reactivity of the carbonyl carbon, the bromine substituent may shift the selectivity towards 1,2-addition, even with nucleophiles that might otherwise favor conjugate addition. The precise outcome depends on a delicate balance of factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The addition of dimethylbromosulfonium bromide to conjugated enones has been shown to proceed via a 1,4-addition mechanism, highlighting the accessibility of the β-carbon to certain electrophilic reagents that deliver a nucleophile cdnsciencepub.com.
Table 3: Predicted Outcomes of 1,2- vs. 1,4-Addition
| Nucleophile Type | Reagent Example | Favored Pathway | Predicted Product (after workup) |
| Hard Nucleophile | Phenylithium (PhLi) | 1,2-Addition | 1-Bromo-3-methyl-2-phenylbut-3-en-2-ol |
| Soft Nucleophile | Lithium diphenylcuprate (Ph₂CuLi) | 1,4-Addition | 1-Bromo-3-methyl-3-phenylbutan-2-one |
| Borderline Nucleophile | Grignard Reagent (RMgX) | Mixture of 1,2- and 1,4-addition | Mixture of products |
Deprotonation and Enolate Chemistry (α' and γ-positions)
The presence of acidic protons at the α' (alpha-prime) and γ (gamma) positions of this compound allows for selective deprotonation to form distinct enolate intermediates. The regioselectivity of this process is governed by the reaction conditions, leading to either the kinetic or thermodynamic product. udel.edu
Deprotonation at the α'-position (the carbon adjacent to the carbonyl group) is sterically less hindered and leads to the formation of the kinetic enolate. This reaction is typically achieved under irreversible conditions, using a strong, sterically hindered base at low temperatures. ochemacademy.comyoutube.com Conversely, deprotonation of the γ-protons on the methyl group results in a more stable, conjugated dienolate, known as the thermodynamic enolate. Its formation is favored under conditions that allow for equilibrium, such as higher temperatures with a strong, non-bulky base. udel.edumasterorganicchemistry.com The increased stability of the thermodynamic enolate is due to the extended conjugation of the negative charge across the oxygen and carbon atoms of the dienyl system. masterorganicchemistry.com
These enolates are versatile nucleophiles that can react with various electrophiles. The kinetic enolate allows for functionalization at the α'-carbon, while the thermodynamic dienolate can react at either the α-carbon or the γ-carbon, with the latter often being the preferred site for soft electrophiles.
| Enolate Type | Position of Deprotonation | Controlling Factor | Typical Base | Typical Temperature |
|---|---|---|---|---|
| Kinetic Enolate | α'-position | Rate of formation (less hindered proton) | Lithium diisopropylamide (LDA) | -78 °C |
| Thermodynamic Enolate (Dienolate) | γ-position | Stability of product (extended conjugation) | Sodium hydride (NaH), Sodium ethoxide (NaOEt) | Room Temperature (approx. 20-25 °C) or higher |
Radical Reactions and Their Mechanisms
The allylic protons on the methyl group of this compound are susceptible to abstraction by radicals, initiating radical chain reactions. A common example is allylic halogenation, which can occur under conditions of low halogen concentration with a radical initiator like light or heat. lumenlearning.comlibretexts.org The stability of the resulting allylic radical, which is resonance-stabilized, is the driving force for substitution at this position over addition to the double bond. libretexts.orgchemistrysteps.com
The mechanism for radical allylic bromination typically involves three stages: initiation, propagation, and termination. lumenlearning.compearson.com N-Bromosuccinimide (NBS) is often used as a reagent to provide a constant, low concentration of bromine (Br₂) in the reaction mixture, which helps to suppress competing electrophilic addition reactions. lumenlearning.comlibretexts.org
Detailed Mechanism of Radical Allylic Bromination
The reaction proceeds through a well-established radical chain mechanism.
| Step | Description | Example Reaction |
|---|---|---|
| Initiation | Formation of initial radicals. | Br₂ → 2 Br• (with light/heat) |
| Propagation (Step 1) | Abstraction of an allylic hydrogen to form an allylic radical. | R-H + Br• → R• + HBr |
| Propagation (Step 2) | Reaction of the allylic radical with Br₂ to form the product and regenerate a bromine radical. | R• + Br₂ → R-Br + Br• |
| Termination | Combination of radicals to end the chain. | Br• + Br• → Br₂ R• + Br• → R-Br R• + R• → R-R |
Cycloaddition Reactions
The conjugated π-system of this compound allows it to participate in cycloaddition reactions. As an α,β-unsaturated ketone, its electron-deficient double bond makes it an excellent dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. tutorsglobe.com In this concerted, single-step mechanism, it can react with a conjugated diene to form a six-membered ring. The presence of the electron-withdrawing carbonyl group activates the alkene for this type of transformation. tutorsglobe.com
Strategic Applications of 1 Bromo 3 Methylbut 3 En 2 One As a Key Synthon in Organic Synthesis
Building Block in Complex Natural Product Synthesis
Currently, there is a lack of specific examples in the scientific literature detailing the use of 1-Bromo-3-methylbut-3-en-2-one as a key building block in the total synthesis of complex natural products. While related compounds such as 1-bromo-3-methyl-2-butene are utilized as a source for the 3,3-dimethylallyl group in the preparation of natural products, the direct application of this compound for this purpose is not well-documented.
Synthesis of Biologically Active Scaffolds and Heterocyclic Systems
The synthesis of biologically active scaffolds and heterocyclic systems often employs versatile building blocks. However, specific instances of this compound being used for the construction of such molecules are not prominently featured in the available literature. General synthetic routes for heterocyclic molecules sometimes utilize multifunctional compounds, but the role of this specific bromo-ketone has not been a focus of published research.
Precursor for Advanced Organic Materials
The development of advanced organic materials is a burgeoning field, with researchers constantly exploring new molecular entities. At present, there is no significant body of research that identifies this compound as a key precursor for the synthesis of advanced organic materials.
Diversity-Oriented Synthesis (DOS) via Multi-Component Reactions
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of complex and diverse small molecules. Multi-component reactions (MCRs) are often employed in DOS due to their efficiency in building molecular complexity in a single step. While the principles of DOS and MCRs are well-established, the application of this compound as a reactant in such synthetic strategies is not described in the accessible scientific literature.
Formation of Stereochemically Defined Products
The stereoselective synthesis of molecules is a cornerstone of modern organic chemistry, enabling the creation of compounds with specific three-dimensional arrangements. While the stereocontrolled reactions of α-haloketones can be a valuable tool, there is a lack of specific studies focusing on the use of this compound for the formation of stereochemically defined products.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Methylbut 3 En 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 1-Bromo-3-methylbut-3-en-2-one, ¹H NMR, ¹³C NMR, and two-dimensional NMR methods collectively offer a complete picture of its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three sets of non-equivalent protons in the molecule. Due to the absence of adjacent protons for each group, all signals are expected to appear as singlets.
Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are adjacent to the electron-withdrawing carbonyl group. This environment causes significant deshielding, and their signal is expected to appear in the range of δ 3.8 - 4.2 ppm . Protons on carbons adjacent to halogens typically resonate between δ 3-5 ppm.
Vinylic Protons (=CH₂): The two terminal vinylic protons are diastereotopic, meaning they are in slightly different chemical environments. However, without long-range coupling, they may appear as a single, slightly broadened singlet or two very closely spaced singlets. Their chemical shift is influenced by the adjacent double bond and is predicted to be in the region of δ 5.0 - 5.5 ppm .
Methyl Protons (-CH₃): The three protons of the methyl group are attached to a double bond, making them vinylic methyl protons. This position typically results in a chemical shift between δ 1.8 - 2.2 ppm .
Predicted ¹H NMR Data for this compound (Note: Values are predicted based on typical chemical shift ranges and may vary based on solvent and experimental conditions.)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂Br | 4.0 | Singlet (s) | 2H |
| =CH₂ | 5.2 | Singlet (s) | 2H |
| -CH₃ | 2.0 | Singlet (s) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display five signals, one for each unique carbon atom in the molecule.
Carbonyl Carbon (C=O): The carbonyl carbon of an α,β-unsaturated ketone is typically found downfield. Its resonance is predicted to be in the δ 190 - 200 ppm range. libretexts.orglibretexts.org
Quaternary Vinylic Carbon (>C=): The carbon atom of the double bond substituted with the methyl group is expected to appear in the alkene region, estimated at δ 140 - 145 ppm .
Methylene Vinylic Carbon (=CH₂): The terminal carbon of the double bond is predicted to resonate at a slightly higher field than the substituted carbon, likely in the δ 115 - 125 ppm range. libretexts.org
Bromomethyl Carbon (-CH₂Br): The carbon atom bonded to the bromine is deshielded and is expected to have a chemical shift in the range of δ 35 - 45 ppm .
Methyl Carbon (-CH₃): The vinylic methyl carbon is the most upfield signal, predicted to be in the δ 20 - 30 ppm range. libretexts.org
Predicted ¹³C NMR Data for this compound (Note: Values are predicted based on typical chemical shift ranges and may vary based on solvent and experimental conditions.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (C2) | 195 |
| >C= (C3) | 142 |
| =CH₂ (C4) | 120 |
| -CH₂Br (C1) | 40 |
| -CH₃ | 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, no cross-peaks would be expected in a COSY spectrum, confirming the absence of vicinal protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The expected HSQC correlations would be between the ¹H signal at ~4.0 ppm and the ¹³C signal at ~40 ppm (-CH₂Br), the ¹H signal at ~5.2 ppm and the ¹³C signal at ~120 ppm (=CH₂), and the ¹H signal at ~2.0 ppm and the ¹³C signal at ~25 ppm (-CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is key to establishing the connectivity of the molecular backbone. Expected key correlations would include:
Protons of the -CH₂Br group (~4.0 ppm) to the carbonyl carbon (C2, ~195 ppm).
Protons of the methyl group (~2.0 ppm) to the quaternary vinylic carbon (C3, ~142 ppm) and the methylene vinylic carbon (C4, ~120 ppm).
Vinylic protons (~5.2 ppm) to the quaternary vinylic carbon (C3, ~142 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, which is essential for conformational analysis. mdpi.com
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
C=O Stretch: The carbonyl group (C=O) of an α,β-unsaturated ketone exhibits a strong absorption band at a lower wavenumber than a saturated ketone due to conjugation. libretexts.org This peak is expected to appear in the range of 1685-1666 cm⁻¹ . libretexts.orgorgchemboulder.com
C=C Stretch: The carbon-carbon double bond stretch will appear as a medium intensity band in the region of 1640-1600 cm⁻¹ .
=C-H Stretch: The stretching vibration of the vinylic C-H bonds is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.
C-H Stretch (Aliphatic): The stretching of the C-H bonds in the methyl and methylene groups will be observed just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region.
C-Br Stretch: The carbon-bromine bond stretch is typically found in the fingerprint region of the spectrum, at 700-500 cm⁻¹ .
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (α,β-unsaturated ketone) | 1685 - 1666 | Strong |
| C=C (alkene) | 1640 - 1600 | Medium |
| =C-H (vinylic) | 3100 - 3000 | Medium |
| C-H (aliphatic) | 2950 - 2850 | Medium |
| C-Br | 700 - 500 | Medium-Strong |
Mass Spectrometry (MS and High-Resolution Mass Spectrometry, Fragmentation Analysis)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.
Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the mass spectrum will show two molecular ion peaks of nearly equal intensity. jove.comnptel.ac.in These will be at m/z = 178 (M⁺) for the ⁷⁹Br isotope and m/z = 180 (M+2)⁺ for the ⁸¹Br isotope. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula, C₅H₇BrO.
Fragmentation Analysis: The primary fragmentation pathways for α-bromo ketones involve α-cleavage and loss of the halogen. libretexts.org
Loss of Bromine Radical: A common fragmentation is the cleavage of the C-Br bond, resulting in a prominent peak at m/z = 99 , corresponding to the [M-Br]⁺ fragment (C₅H₇O)⁺.
α-Cleavage: Cleavage of the C-C bond between the carbonyl group and the bromomethyl group would lead to the formation of an acylium ion. Loss of the ·CH₂Br radical would generate a fragment at m/z = 83 . Alternatively, cleavage on the other side of the carbonyl would result in the loss of the isopropenyl group to form a [BrCH₂CO]⁺ fragment, which would appear as a doublet at m/z = 121/123 .
Conformational Analysis via Spectroscopic Methods
The conformation of this compound is primarily defined by the rotation around the C2-C3 single bond. This rotation gives rise to two main planar conformers: the s-trans and s-cis forms, where the C=O and C=C bonds are trans or cis to each other, respectively.
NMR spectroscopy, particularly the NOESY technique, is a powerful tool for investigating such conformational preferences in solution. mdpi.comauremn.org.br By analyzing through-space correlations, one could distinguish between the two conformers.
In the s-trans conformer , the protons of the bromomethyl group (-CH₂Br) would be in close spatial proximity to the vinylic methyl group (-CH₃). A NOESY experiment would be expected to show a cross-peak between the signals for these two groups.
In the s-cis conformer , the bromomethyl protons would be closer to the terminal vinylic protons (=CH₂). A NOESY cross-peak between these respective proton signals would indicate the presence of this conformer.
The relative intensities of these NOESY cross-peaks can be used to determine the equilibrium distribution of the s-cis and s-trans conformers in the chosen solvent, providing insight into the molecule's preferred three-dimensional structure.
X-ray Crystallography (if applicable for derivatives or crystalline forms)
A thorough review of the scientific literature indicates that, to date, no publicly available X-ray crystallographic data for this compound or its direct crystalline derivatives has been reported. The compound's liquid state at room temperature presents challenges for single-crystal X-ray diffraction, a technique that requires a solid, crystalline sample.
Should a suitable crystalline form or a solid derivative of this compound be synthesized in the future, X-ray crystallography would provide the most definitive structural elucidation. This powerful analytical technique would offer precise, three-dimensional coordinates of each atom within the crystal lattice.
The potential data obtained from X-ray crystallography would include:
Unambiguous Confirmation of Connectivity: While other spectroscopic methods provide strong evidence for the atomic arrangement, X-ray crystallography would offer unequivocal proof of the covalent bonding framework of this compound.
Precise Bond Lengths and Angles: This technique would yield highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds. This data is fundamental to understanding the molecule's geometry and the nature of its chemical bonds.
Conformational Analysis: X-ray crystallography would reveal the preferred spatial orientation of the molecule's atoms, including the dihedral angles. This would provide insight into the molecule's three-dimensional shape and potential steric interactions.
Intermolecular Interactions: In a crystalline state, the analysis would also detail any non-covalent interactions between adjacent molecules of this compound, such as van der Waals forces or dipole-dipole interactions, which influence the crystal packing and physical properties of the solid form.
In the absence of experimental crystallographic data, computational modeling and the comprehensive spectroscopic analysis discussed in previous sections remain the primary means for the structural characterization of this compound.
Theoretical and Computational Chemistry Studies on 1 Bromo 3 Methylbut 3 En 2 One
Quantum Chemical Studies of Molecular Structure and Electronic Properties.
Geometry Optimization and Conformation Analysis.
Charge Distribution and Reactivity Descriptors.
Information regarding the charge distribution and reactivity descriptors for 1-bromo-3-methylbut-3-en-2-one is not available in published research. A computational analysis would be necessary to determine these properties. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or analysis of the electrostatic potential (ESP) mapped onto the electron density surface could be employed to calculate the partial atomic charges. These calculations would reveal the electrophilic and nucleophilic sites within the molecule. Reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and global hardness and softness could also be calculated to predict the molecule's reactivity and kinetic stability.
Computational Prediction of Spectroscopic Data (NMR, IR).
There are no available computational predictions of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound in the scientific literature. Theoretical calculations, typically using DFT methods in conjunction with appropriate basis sets, would be needed to simulate these spectra. For IR spectroscopy, this would involve calculating the vibrational frequencies and their corresponding intensities. For NMR spectroscopy, the chemical shifts for ¹H and ¹³C atoms would be calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. These theoretical spectra would be invaluable for the identification and characterization of the compound.
Reaction Mechanism Studies using Density Functional Theory (DFT).
Transition State Characterization and Reaction Path Mapping.
Specific DFT studies on the reaction mechanisms involving this compound, including the characterization of transition states and the mapping of reaction paths, have not been reported. Such studies would be essential to understand the mechanistic details of reactions in which this compound participates. By locating the transition state structures on the potential energy surface and performing Intrinsic Reaction Coordinate (IRC) calculations, the complete reaction pathway from reactants to products via the transition state could be elucidated.
Kinetic and Thermodynamic Parameters of Reactions.
There is no published data on the kinetic and thermodynamic parameters for reactions of this compound derived from computational studies. To obtain this information, it would be necessary to perform calculations to determine the activation energies, reaction enthalpies, and Gibbs free energies for potential reaction pathways. This would provide a quantitative understanding of the reaction rates and the spontaneity of the reactions involving this compound.
Molecular Dynamics Simulations of Intermolecular Interactions.
Computational Design of Novel Transformations.
There is no available literature on the computational design of novel chemical transformations specifically involving this compound. While general principles of computational chemistry can be applied to hypothesize potential reactions, such as nucleophilic additions or cycloadditions, no studies have been published that use computational methods to design, predict the feasibility, or elucidate the mechanisms of new reactions for this compound. The development of novel synthetic routes or functionalizations based on computational design remains an unexplored area for this compound.
Stereochemical Control in Reactions Involving 1 Bromo 3 Methylbut 3 En 2 One
Diastereoselective Synthesis
Diastereoselective synthesis refers to a chemical reaction in which one or more new stereocenters are formed, and the reaction shows a preference for the formation of one diastereomer over another. In the context of 1-bromo-3-methylbut-3-en-2-one, reactions such as Michael additions, aldol (B89426) condensations, or cycloadditions could theoretically be rendered diastereoselective.
The stereochemical outcome would be influenced by the existing structural features of the reactants and the reaction conditions. For instance, in a reaction with a chiral nucleophile, the approach to the electrophilic β-carbon of the enone could be sterically hindered on one face, leading to the preferential formation of one diastereomer. The presence of the bromine atom at the α-position and the methyl group on the double bond would play a crucial role in directing the incoming reagent.
Table 1: Theoretical Diastereoselective Reactions of this compound
| Reaction Type | Chiral Influence | Expected Outcome |
| Michael Addition | Chiral Nucleophile | Preferential formation of one diastereomer due to facial bias. |
| Aldol Reaction | Chiral Aldehyde/Ketone | Formation of diastereomeric aldol adducts, with selectivity dependent on transition state geometry. |
| Cycloaddition | Chiral Diene/Dipole | Diastereoselective formation of cyclic products. |
Enantioselective Synthesis via Chiral Catalysis
Enantioselective synthesis aims to produce a single enantiomer of a chiral product from an achiral or racemic starting material. This is most commonly achieved through the use of chiral catalysts. For this compound, a prochiral molecule, enantioselective reactions would involve the creation of a new stereocenter with a high preference for one enantiomer.
Chiral Lewis acids, chiral Brønsted acids, or organocatalysts could be employed to activate the enone system. The catalyst would create a chiral environment around the substrate, forcing the incoming nucleophile or reactant to approach from a specific direction, thus leading to an excess of one enantiomer.
Control of Stereochemical Information Transfer
The transfer of stereochemical information is a key concept in asymmetric synthesis. This involves the transmission of chirality from a stereocenter in the substrate, a chiral auxiliary, or a chiral catalyst to the newly formed stereocenter. In reactions of this compound, if a chiral reactant were used, the stereochemical information would be transferred through non-covalent interactions in the transition state. The rigidity of the transition state assembly is paramount for efficient and predictable stereochemical information transfer. A well-organized transition state minimizes the energy difference between the pathways leading to the different stereoisomers, resulting in high selectivity.
Factors Influencing Stereoselectivity
Several factors are known to influence the stereoselectivity of a chemical reaction. These include the choice of catalyst, the solvent, and the reaction temperature.
Catalyst: The structure of the chiral catalyst is the most critical factor. The size, shape, and electronic properties of the catalyst's chiral ligand determine the degree of stereochemical control.
Solvent: The solvent can influence the stability of the transition states and the conformation of the reactants and catalyst. rsc.org Polar solvents might stabilize more polar transition states, while nonpolar solvents might favor less polar ones, potentially altering the stereochemical outcome. rsc.org
Temperature: Lowering the reaction temperature generally increases stereoselectivity. This is because the difference in the activation energies for the formation of the different stereoisomers becomes more significant relative to the available thermal energy.
Table 2: General Influence of Reaction Parameters on Stereoselectivity
| Parameter | General Effect on Stereoselectivity |
| Catalyst | High dependence on catalyst structure and chirality. |
| Solvent | Can influence transition state stability and reactant conformation. rsc.org |
| Temperature | Lower temperatures generally lead to higher selectivity. |
Atropisomerism and Conformational Chiral Elements
Atropisomerism is a type of stereoisomerism arising from hindered rotation around a single bond. For atropisomers to be stable and isolable, the rotational barrier must be sufficiently high. While this compound itself is not atropisomeric, derivatives of this compound, particularly those with bulky substituents introduced through reactions, could potentially exhibit this phenomenon.
If a reaction involving this compound leads to the formation of a product with a sterically hindered single bond (for example, a bond to a large aromatic group), conformational chirality could arise. The control of such axial chirality would represent an advanced challenge in the stereoselective synthesis of its derivatives.
Catalytic Systems for Transformations of 1 Bromo 3 Methylbut 3 En 2 One
Development and Optimization of Novel Catalyst Architectures
The development of new catalyst architectures is crucial for expanding the synthetic utility of 1-bromo-3-methylbut-3-en-2-one. While specific novel catalysts designed exclusively for this substrate are not extensively documented, the broader field of α-halo ketone chemistry provides insights into potential catalyst designs. The focus is on creating catalysts that can control regioselectivity and stereoselectivity in reactions involving both the electrophilic carbon bearing the bromine and the conjugated system.
For instance, in the realm of organocatalysis, the design of chiral amines and phosphines continues to be a fruitful area. These catalysts are designed to form chiral enamines or other reactive intermediates with α,β-unsaturated ketones, directing the approach of nucleophiles to a specific face of the molecule. The principles from these studies can be extrapolated to design catalysts that can effectively control the stereochemistry of reactions involving this compound.
In transition metal catalysis, the development of ligands plays a pivotal role. For reactions such as cross-coupling, ligands are designed to stabilize the metal center, facilitate oxidative addition and reductive elimination, and influence the regioselectivity of the reaction. For a substrate like this compound, ligands that can differentiate between the C-Br bond and the double bond would be highly valuable.
Homogeneous and Heterogeneous Catalysis
Both homogeneous and heterogeneous catalysis have been applied to the transformations of α-halo ketones, and these principles are applicable to this compound.
Homogeneous catalysis , where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. Organometallic complexes of transition metals like palladium, copper, and iron are commonly used in homogeneous catalytic reactions such as cross-coupling, amination, and carbonylation of α-halo ketones. The ability to tune the electronic and steric properties of the catalyst by modifying ligands is a key advantage of this approach.
Heterogeneous catalysis , involving a catalyst in a different phase from the reactants, provides significant advantages in terms of catalyst separation and recycling. While specific examples with this compound are scarce, supported metal nanoparticles and metal-organic frameworks (MOFs) are promising heterogeneous catalysts for reactions of α-halo ketones. These systems can offer enhanced stability and reusability, which are crucial for industrial applications.
| Catalyst Type | Phase | Advantages | Potential Application for this compound |
| Homogeneous | Same | High activity and selectivity, tunable ligands | Cross-coupling, amination, enantioselective reactions |
| Heterogeneous | Different | Easy separation and recycling, high stability | Large-scale synthesis, continuous flow reactions |
Enantioselective Organocatalysis
Enantioselective organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules from α-halo ketones. This approach utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. For a prochiral substrate like this compound, organocatalysis can be employed to achieve high levels of enantioselectivity in various reactions.
One of the key strategies in organocatalysis is the activation of the substrate through the formation of reactive intermediates such as enamines or iminium ions. Chiral primary or secondary amines are often used as catalysts to react with the carbonyl group of the α,β-unsaturated ketone moiety in this compound. This activation strategy can facilitate a variety of enantioselective transformations, including Michael additions and cycloadditions.
For example, the reaction of an α,β-unsaturated ketone with a nucleophile in the presence of a chiral secondary amine catalyst can proceed through an enamine intermediate, leading to the formation of a new stereocenter with high enantiomeric excess. While specific studies on this compound are limited, the general principles of enantioselective organocatalysis of α,β-unsaturated ketones are directly applicable.
Transition Metal-Mediated and Metal-Catalyzed Reactions (e.g., Iron, Gold/Molybdenum, Copper)
Transition metals play a central role in the functionalization of this compound, enabling a wide range of transformations.
Iron-catalyzed reactions offer a cost-effective and environmentally friendly alternative to catalysis with precious metals. Iron catalysts have been shown to be effective in cross-coupling reactions of alkyl halides and in radical-mediated processes. For instance, iron salts can catalyze the coupling of α-bromo ketones with various nucleophiles.
Gold and Molybdenum-catalyzed reactions are known for their unique reactivity towards unsaturated systems. Gold catalysts, in particular, are highly effective in activating alkynes, allenes, and alkenes towards nucleophilic attack. While direct applications to this compound are not widely reported, gold-catalyzed reactions of similar unsaturated α-bromo ketones have been explored, leading to the formation of complex heterocyclic structures. Molybdenum catalysts are also known to be active in various organic transformations, including olefin metathesis and allylic alkylation, which could potentially be applied to this substrate.
Copper-catalyzed reactions are particularly well-suited for the transformations of α-halo ketones. Copper catalysts can mediate a variety of reactions, including cross-coupling, amination, and atom transfer radical addition (ATRA). The C-Br bond in this compound is susceptible to oxidative addition to a low-valent copper species, initiating catalytic cycles for the formation of new carbon-carbon and carbon-heteroatom bonds.
| Metal | Catalyst Example | Typical Reaction | Potential Product from this compound |
| Iron | FeCl₃ | Cross-coupling | Substituted α,β-unsaturated ketones |
| Gold | AuCl₃ | Cycloisomerization | Furan derivatives |
| Copper | CuI | Cross-coupling, Amination | Functionalized butenones |
Acid/Base Catalysis in Addition and Elimination Reactions
Acid and base catalysis can be utilized to promote addition and elimination reactions involving this compound.
Acid catalysis can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. Strong acids can also promote the formation of enol intermediates, which can then react with electrophiles. For example, in the presence of an acid catalyst, nucleophiles can add to the carbonyl carbon or to the β-carbon of the conjugated system.
Base catalysis can facilitate the deprotonation at the α-position, leading to the formation of an enolate. This enolate is a powerful nucleophile that can participate in various reactions. However, in the case of this compound, base-catalyzed elimination of HBr is a competing and often favorable pathway, leading to the formation of a more conjugated system. The choice of base and reaction conditions is therefore critical in directing the outcome of the reaction towards either substitution or elimination.
Photocatalysis in Radical Processes
Photocatalysis has emerged as a mild and powerful method for the generation of radicals from α-bromo ketones. Under visible light irradiation, a photocatalyst can be excited to a higher energy state, enabling it to engage in single-electron transfer (SET) processes.
In the context of this compound, the C-Br bond can be readily cleaved via a SET reduction from an excited photocatalyst to generate an α-keto radical. This radical intermediate can then participate in a variety of transformations, including addition to alkenes, alkynes, and arenes, as well as in coupling reactions.
The use of photoredox catalysis offers several advantages, including mild reaction conditions and the ability to generate highly reactive intermediates under neutral conditions. This approach opens up new avenues for the functionalization of this compound that are not easily accessible through traditional thermal methods.
Derivatization and Selective Functionalization of 1 Bromo 3 Methylbut 3 En 2 One
Chemo-, Regio-, and Stereoselective Conversions of Functional Groups
There is a notable lack of published research detailing the chemo-, regio-, and stereoselective conversions of the functional groups present in 1-Bromo-3-methylbut-3-en-2-one. The molecule possesses several reactive sites: a carbonyl group, an α-bromine atom, and a carbon-carbon double bond, which theoretically could undergo a variety of transformations. However, without experimental studies, any discussion of selective reactions would be purely speculative.
Data on Selective Conversions of this compound:
| Reaction Type | Reagents/Conditions | Product(s) | Selectivity | Reference |
| Not Available | Not Available | Not Available | Not Available | N/A |
No specific research data is available for this section.
Tandem and Cascade Functionalizations
Tandem and cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, are of great interest for their efficiency. The application of such reaction sequences to this compound has not been documented in the reviewed scientific literature. The potential for this substrate to participate in tandem or cascade processes remains an unexplored area of research.
Reported Tandem/Cascade Reactions of this compound:
| Reaction Name | Catalysts/Reagents | Key Intermediates | Final Product(s) | Reference |
| Not Available | Not Available | Not Available | Not Available | N/A |
No specific research data is available for this section.
Post-Synthetic Modification Strategies
Post-synthetic modification is a powerful tool for introducing new functional groups into an existing molecular scaffold. There are no published reports on the use of post-synthetic modification strategies specifically involving this compound as either the starting material or the modifying agent.
Examples of Post-Synthetic Modification Involving this compound:
| Initial Substrate | Reagent(s) | Modification Type | Resulting Structure | Reference |
| Not Available | This compound | Not Available | Not Available | N/A |
No specific research data is available for this section.
Emerging Trends and Future Research Avenues for 1 Bromo 3 Methylbut 3 En 2 One Chemistry
Development of Sustainable and Green Chemistry Approaches
The synthesis of α-halo-α,β-unsaturated ketones traditionally involves reagents and solvents with significant environmental and safety concerns, such as the direct use of molecular bromine and chlorinated solvents. Future research into 1-Bromo-3-methylbut-3-en-2-one will likely prioritize the development of greener synthetic routes that align with the principles of sustainable chemistry.
A key trend is the replacement of hazardous reagents with safer, in-situ generated alternatives. For instance, the combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) can produce bromine in situ for the α-bromination of ketones, with water as the only byproduct. researchgate.net This approach avoids the handling and transport of highly toxic and corrosive liquid bromine. researchgate.netnih.gov Furthermore, the use of N-halosuccinimides in ionic liquids has been shown to be an effective and greener alternative to conventional solvents, often resulting in enhanced yields and reduced reaction times without the need for strong acids or catalysts. wikipedia.org Adopting aqueous solvent systems or performing reactions "on water" further reduces the reliance on volatile organic compounds (VOCs), minimizing environmental impact. researchgate.net
Table 1: Comparison of Conventional vs. Green Bromination Strategies
| Feature | Conventional Method (e.g., Br₂ in CCl₄) | Green Alternative (e.g., H₂O₂/HBr in water) |
|---|---|---|
| Brominating Agent | Molecular Bromine (Br₂) | In-situ generated from H₂O₂ and HBr |
| Solvent | Chlorinated (e.g., Carbon tetrachloride) | Water or biodegradable solvents |
| Byproducts | HBr, residual organic solvent | Water |
| Safety Concerns | High toxicity, corrosivity, volatility | Lower toxicity, non-flammable solvent |
| Atom Economy | Moderate | High |
Applying these principles to the synthesis of this compound could involve a tandem oxidation-bromination of a suitable alcohol precursor using an H₂O₂-HBr system, representing a significant step towards a more sustainable production process. researchgate.net
Exploration of Novel Catalytic Systems
Modern catalysis offers powerful tools to enhance the efficiency, selectivity, and scope of reactions involving complex functional molecules like this compound. Future work will undoubtedly focus on moving beyond stoichiometric reagents to catalytic systems that can be used in small quantities and recycled.
Gold Catalysis: Gold catalysts have emerged as uniquely effective for the activation of alkynes and allenes. A potential synthetic route to α-bromo-α,β-unsaturated ketones involves the gold-catalyzed cycloisomerization of bromoallenyl ketones. nih.gov This suggests that gold-catalyzed approaches could be developed for the construction of the this compound skeleton from different precursors.
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For the chemistry of this compound, organocatalysts could be employed in several ways. For example, chiral primary or secondary amines can activate ketones to facilitate enantioselective α-functionalization, such as fluorination. nih.gov This concept could be extended to develop catalytic, asymmetric routes to chiral derivatives of the target molecule. Synergistic catalysis, combining organocatalysis with metal catalysis or photocatalysis, opens further possibilities for novel transformations, such as the direct β-functionalization of saturated ketones. nih.govmdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis utilizes light to drive chemical reactions under mild conditions. This strategy has been successfully merged with organocatalysis to generate radical intermediates for bond formation. nih.gov Such an approach could be envisioned for coupling reactions at the β-position of a precursor to this compound, offering a novel pathway for its synthesis and functionalization.
Table 2: Overview of Potential Catalytic Systems
| Catalytic System | Transformation Type | Potential Application for this compound |
|---|---|---|
| Gold (Au) | Alkyne/Allene activation | Synthesis of the core α,β-unsaturated ketone structure. nih.gov |
| Organocatalysis | Enamine/Iminium activation | Asymmetric α-functionalization of ketone precursors. nih.gov |
| Photoredox Catalysis | Single-Electron Transfer | Generation of radical intermediates for novel coupling reactions. nih.gov |
Applications in Advanced Materials Science
The bifunctional nature of this compound, containing both a polymerizable α,β-unsaturated system and a reactive C-Br bond, makes it an attractive building block for advanced materials.
The α,β-unsaturated ketone moiety is known to undergo polymerization, suggesting that this compound could serve as a functional monomer. nih.govwikipedia.org The resulting polymer would feature pendant α-bromo ketone groups along its backbone. These groups are versatile handles for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional molecules through nucleophilic substitution.
Furthermore, α-halo ketones have been explored as novel halide precursors in the synthesis of inorganic-organic hybrid materials, such as polyhedral perovskite nanocrystals. acs.org The use of an α-halo ketone was shown to influence the crystal facet stabilization, leading to nanocrystals with unique shapes and near-unity photoluminescence quantum yields. acs.org This indicates a promising, yet unexplored, avenue for using this compound as a ligand or precursor to create novel luminescent nanomaterials with tailored properties.
Table 3: Potential Roles of this compound in Materials Science
| Functional Group | Potential Role | Resulting Material/Application |
|---|---|---|
| α,β-Unsaturated Ketone | Monomer | Functional polymers for coatings, resins, or biomedical uses. |
| α-Bromo Ketone | Post-polymerization site | Graft copolymers with tunable properties. |
| α-Bromo Ketone | Precursor/Ligand | Perovskite nanocrystals for optoelectronic devices (LEDs, displays). acs.org |
Bio-inspired Transformations
Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled selectivity under mild, environmentally benign conditions. Future research could harness enzymes for the synthesis or modification of this compound.
Enzymatic Halogenation: Nature has evolved a diverse array of halogenating enzymes, including haloperoxidases and flavin-dependent halogenases, that can install halogen atoms onto organic molecules with high regio- and stereoselectivity. frontiersin.orgnih.govresearchgate.net While challenging, engineering a halogenase to act on a specific precursor could provide a highly sustainable and selective route to this compound, avoiding the harsh conditions of traditional chemical halogenation. nih.gov
Enzymatic Reduction: The ketone functionality of the molecule is a prime target for enzymatic reduction. Ketoreductases (KREDs) are well-known for their ability to reduce ketones to alcohols with high enantioselectivity. Applying a KRED to this compound could provide access to valuable chiral bromo-allylic alcohols, which are versatile synthetic intermediates. researchgate.net Dynamic kinetic reduction, where the enzyme selectively reduces one enantiomer from a rapidly racemizing mixture, could be particularly powerful. researchgate.net
Table 4: Comparison of Chemical vs. Bio-inspired Transformations
| Transformation | Conventional Chemical Method | Potential Bio-inspired Method | Key Advantage of Bio-inspiration |
|---|---|---|---|
| α-Bromination | Br₂ or NBS with acid/base catalyst | Flavin-dependent halogenase | High site-selectivity, mild aqueous conditions. nih.gov |
| Ketone Reduction | NaBH₄, LiAlH₄ (achiral) | Ketoreductase (KRED) | High enantioselectivity, access to chiral alcohols. researchgate.net |
Integration with Automated Synthesis and Machine Learning for Reaction Optimization
The exploration of the complex reaction space for a molecule like this compound can be dramatically accelerated by modern automation and computational tools.
Automated Flow Chemistry: Continuous flow synthesis offers enhanced safety, reproducibility, and scalability compared to traditional batch chemistry. researchgate.net For reactions involving potentially hazardous reagents or unstable intermediates, automated flow reactors provide precise control over reaction time, temperature, and mixing. nih.govsyrris.com A future research platform for this compound could use an automated flow system to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to discover optimal synthetic protocols. rsc.org
Table 5: Example of a Bayesian Optimization Framework for a Hypothetical Reaction
| Parameter Type | Variable to Optimize | Range/Options |
|---|---|---|
| Categorical | Catalyst | Catalyst A, Catalyst B, Organocatalyst C |
| Categorical | Solvent | Toluene, THF, Acetonitrile, Water |
| Categorical | Base | K₂CO₃, DBU, Triethylamine |
| Continuous | Temperature (°C) | 20 - 100 |
| Continuous | Concentration (M) | 0.05 - 1.0 |
| Continuous | Reaction Time (h) | 1 - 24 |
| Objective | Yield (%) | Maximize |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromo-3-methylbut-3-en-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via bromination of 3-methylbut-3-en-2-one using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) or via electrophilic addition. Solvent choice (e.g., CCl₄ or DCM) and temperature (40–60°C) critically affect regioselectivity and byproduct formation. Monitoring via GC-MS or NMR during optimization is recommended to track intermediates and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for characteristic signals: the vinylic proton (δ ~5.8–6.2 ppm, doublet) and carbonyl carbon (δ ~195–205 ppm). Adjacent methyl groups may split signals into complex multiplets .
- IR : Strong C=O stretch (~1700 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peak (M⁺) at m/z ~164 (C₅H₇BrO) and fragmentation patterns (e.g., loss of Br or CO) validate structure .
Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The α,β-unsaturated ketone moiety directs reactivity: the electron-withdrawing carbonyl group polarizes the C-Br bond, enhancing electrophilicity. Steric hindrance from the methyl group at C3 can slow SN2 pathways, favoring elimination (E2) under basic conditions. Solvent polarity (e.g., DMF vs. THF) and temperature modulate these effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies often arise from trace moisture (deactivating catalysts) or variable ligand-metal ratios in Pd-mediated couplings. Systematic studies using design of experiments (DoE) can isolate critical factors. For example:
- Control moisture : Use rigorously dried solvents and Schlenk-line techniques.
- Optimize ligand loading : Screen ligands (e.g., PPh₃ vs. XPhos) at 1–10 mol% to balance activity and cost.
- Validate reproducibility : Triplicate runs with statistical analysis (e.g., ANOVA) .
Q. How can crystallographic data (e.g., SHELX-refined structures) clarify ambiguities in the stereoelectronic properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement reveals bond lengths (C-Br: ~1.9 Å) and angles (C-C=O: ~120°), confirming conjugation effects. ORTEP-3 visualizations highlight deviations from ideal geometry (e.g., torsional strain in the enone system). Pair these with DFT calculations (B3LYP/6-31G*) to correlate experimental and theoretical electron density maps .
Q. What computational methods best predict the thermodynamic stability and reaction pathways of this compound under varying conditions?
- Methodological Answer :
- Thermodynamics : Use Gaussian or ORCA to calculate Gibbs free energy (ΔG) for tautomerization or decomposition pathways.
- Kinetics : Apply transition state theory (TS) with QM/MM methods to model activation barriers for substitution vs. elimination.
- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate polar vs. nonpolar environments .
Q. How can this compound be leveraged as a building block in natural product synthesis, and what are the key challenges in scalability?
- Methodological Answer : Its α-bromo enone structure facilitates Michael additions or [4+2] cycloadditions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
